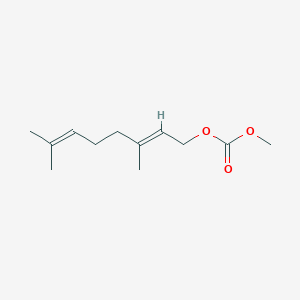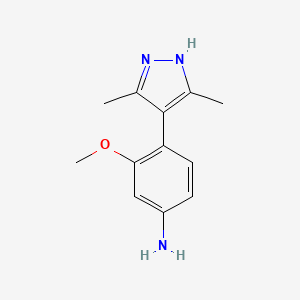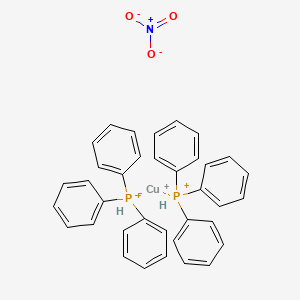
Bis(triphenylphosphine)copper (I) nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(triphenylphosphine)copper (I) nitrate is an organometallic compound with the chemical formula C36H30CuNO3P2. It is known for its unique structure, where a copper ion is coordinated by two triphenylphosphine ligands and a nitrate group. This compound is widely used in various fields due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(triphenylphosphine)copper (I) nitrate can be synthesized through the reaction of copper (I) nitrate with triphenylphosphine in an appropriate solvent. The reaction typically involves mixing equimolar amounts of copper (I) nitrate and triphenylphosphine in a solvent such as dichloromethane or acetonitrile, followed by stirring at room temperature. The product is then isolated by filtration and recrystallization .
Industrial Production Methods
This includes optimizing reaction conditions, solvent choice, and purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(triphenylphosphine)copper (I) nitrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper (II) complexes.
Reduction: It can be reduced to form copper (0) species.
Substitution: The nitrate group can be substituted with other ligands, such as halides or phosphines
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, phosphines, and reducing agents. Typical reaction conditions involve ambient temperature and solvents like dichloromethane or acetonitrile .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, substitution reactions can yield various copper (I) complexes with different ligands, while oxidation reactions produce copper (II) species .
Scientific Research Applications
Bis(triphenylphosphine)copper (I) nitrate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, such as coupling reactions and C-H activation.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the synthesis of advanced materials, including thin films and nanomaterials.
Mechanism of Action
The mechanism of action of bis(triphenylphosphine)copper (I) nitrate involves the coordination of the copper ion by the triphenylphosphine ligands and the nitrate group. This coordination influences the electronic and steric properties of the copper ion, enhancing its reactivity in various catalytic processes. The compound’s ability to form stable complexes with transition metal ions is key to its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
- Bis(triphenylphosphine)gold (I) nitrate
- Bis(triphenylphosphine)silver (I) nitrate
- Bis(triphenylphosphine)palladium (II) nitrate
Uniqueness
Bis(triphenylphosphine)copper (I) nitrate is unique due to its specific coordination environment and reactivity. Compared to similar compounds, it offers distinct advantages in terms of catalytic activity and stability, making it a valuable reagent in various chemical and industrial applications .
Properties
Molecular Formula |
C36H32CuNO3P2+2 |
|---|---|
Molecular Weight |
652.1 g/mol |
IUPAC Name |
copper(1+);triphenylphosphanium;nitrate |
InChI |
InChI=1S/2C18H15P.Cu.NO3/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;2-1(3)4/h2*1-15H;;/q;;+1;-1/p+2 |
InChI Key |
QJNAQZVCFXFYBQ-UHFFFAOYSA-P |
Canonical SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[N+](=O)([O-])[O-].[Cu+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(2-Aminophenyl)pyrazolidin-3-yl]methanol](/img/structure/B12348428.png)
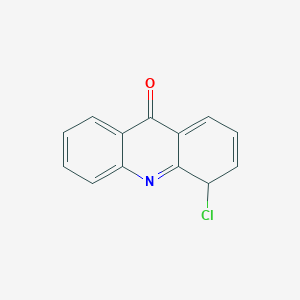
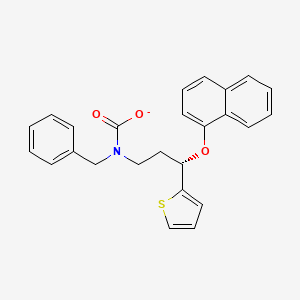
![Methyl ([4-ethyl-5-(1-methyl-1H-pyrazol-5-YL)-4H-1,2,4-triazol-3-YL]thio)+](/img/structure/B12348452.png)
![1-propyl-3aH-imidazo[4,5-c]quinolin-4-imine](/img/structure/B12348459.png)

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)
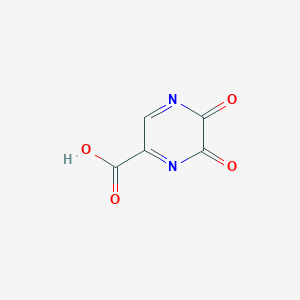
![N-[(1-ethylpyrazol-4-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12348470.png)
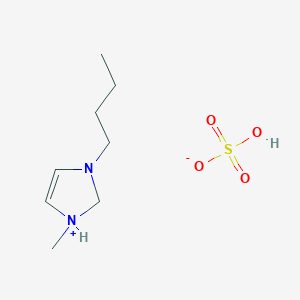
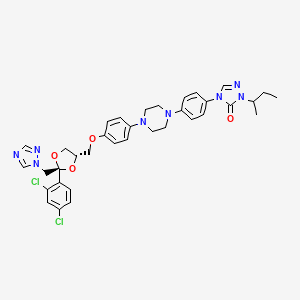
![Ethyl 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12348482.png)
